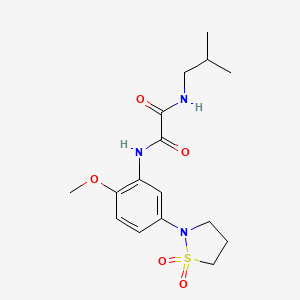

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Applications De Recherche Scientifique

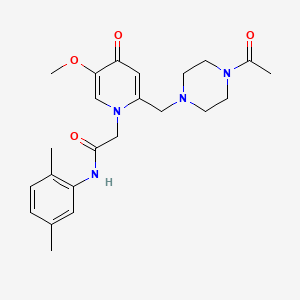

1. Monoamine Oxidase Inhibition

Research has shown that compounds like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which are structurally related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide, have been synthesized and evaluated for their monoamine oxidase (MAO) type A and B inhibitory activities. These compounds demonstrate inhibitory activity against the A isoform of the enzyme, indicating potential applications in neurological and psychological disorders (Mai et al., 2002).

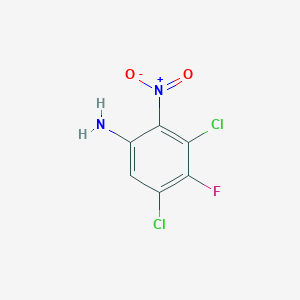

2. Antibacterial Activity

Studies on oxazolidinone derivatives, closely related to the compound , have revealed their potent antibacterial activities. Oxazolidinones are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown effectiveness against a variety of clinically important human pathogens, suggesting the potential of this compound in antibacterial applications (Zurenko et al., 1996).

3. Antimicrobial Screening

Thiazolidin-4-one derivatives, which share a structural resemblance with the compound , have been synthesized and screened for antimicrobial activity. These compounds have shown potential in vitro antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria, as well as inhibitory action against certain fungal strains. This indicates the possible use of this compound in antimicrobial applications (Desai et al., 2013).

4. HIV-1 Protease Inhibition

Research on compounds similar to this compound has demonstrated their potential in inhibiting HIV-1 protease. This suggests the possibility of using such compounds in the development of treatments for HIV/AIDS (Ali et al., 2006).

5. Isothiazolidine Derivatives as Anti-Arthritic Agents

1,2-Isothiazolidine-1,1-dioxide derivatives, which are structurally related, have shown efficacy in animal arthritic models and possess dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. These findings indicate the potential therapeutic applications of this compound in treating arthritis and related conditions (Inagaki et al., 2000).

Mécanisme D'action

Target of Action

The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2 . This interaction could potentially lead to changes in the activity of CDK2, thereby affecting the cell cycle and cell proliferation.

Propriétés

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c1-11(2)10-17-15(20)16(21)18-13-9-12(5-6-14(13)24-3)19-7-4-8-25(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYPNMQKJPTYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)

![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)

![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2857383.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)